molecular formula C13H19BrN2O3S B6189647 tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate CAS No. 2742654-06-2

tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate

Cat. No. B6189647
CAS RN: 2742654-06-2
M. Wt: 363.3
InChI Key:
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Description

Tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate (TBBC) is an organosulfur derivative of the tert-butylcarbamate family of compounds. It is a colorless, odorless, and water-soluble chemical compound that has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. TBBC is a versatile compound that has been used as a reagent, catalyst, and inhibitor in various chemical reactions. It has also been used as a surfactant, emulsifier, and stabilizer in various industries. The synthesis of TBBC, as well as its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions will be discussed in

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is still not fully understood. However, it is believed that this compound binds to the active site of the target enzyme and inhibits its activity. The binding of this compound to the enzyme is thought to involve hydrogen bonding and electrostatic interactions. In addition, this compound has been shown to interact with other molecules in the cell, such as proteins, lipids, and DNA, which may also contribute to its mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro, this compound has been found to inhibit the activity of protein kinase C (PKC) and histone deacetylase (HDAC). In vivo, this compound has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been found to reduce the formation of amyloid plaques in the brain, which are associated with Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to work with in aqueous solutions. It is also a relatively inexpensive reagent, making it cost-effective for use in research. However, this compound is not very stable in the presence of light or heat, so it must be stored in a cool, dark place. In addition, this compound is toxic in high concentrations, so it must be handled with care.

Future Directions

The potential applications of tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate are still being explored. One possible future direction is to investigate the use of this compound as a drug delivery system. This compound could be used to deliver drugs to specific tissues or organs, allowing for more targeted treatment. Another possible future direction is to investigate the use of this compound as a therapeutic agent. This compound has already been shown to have anti-inflammatory and immunomodulatory effects, and it may be possible to use this compound to treat a variety of diseases. Finally, this compound could be used to develop new materials and technologies for use in biotechnology and materials science.

Synthesis Methods

Tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate can be synthesized through the reaction of tert-butylcarbamate (TBC) with bromobenzene, followed by the addition of a sulfonyl group. The reaction proceeds in two steps. In the first step, the TBC reacts with bromobenzene to form an intermediate, which is then reacted with a sulfonyl chloride to form the desired product. The reaction is highly efficient and yields a high yield of this compound.

Scientific Research Applications

Tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. In pharmaceutical research, this compound has been used as an inhibitor of protein kinase C (PKC), an enzyme involved in the regulation of several cellular processes. It has also been used as an inhibitor of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression. In materials science, this compound has been used as a surfactant and emulsifier in various industries, including cosmetics, food processing, and printing. In biochemistry, this compound has been used as a reagent, catalyst, and inhibitor in various chemical reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate involves the reaction of tert-butyl N-(2-aminoethyl)carbamate with 3-bromobenzaldehyde followed by reaction with thioacetic acid to form the final product.", "Starting Materials": [ "tert-butyl N-(2-aminoethyl)carbamate", "3-bromobenzaldehyde", "thioacetic acid" ], "Reaction": [ "Step 1: Reaction of tert-butyl N-(2-aminoethyl)carbamate with 3-bromobenzaldehyde in the presence of a suitable solvent and a catalyst to form tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate intermediate.", "Step 2: Reaction of the intermediate with thioacetic acid in the presence of a suitable solvent and a catalyst to form the final product tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate.", "Step 3: Purification of the final product by suitable techniques such as recrystallization or column chromatography." ] }

CAS RN

2742654-06-2

Molecular Formula

C13H19BrN2O3S

Molecular Weight

363.3

Purity

95

Origin of Product

United States

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